POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC

Catalog No.
S1822487
CAS No.
184431-56-9
M.F
C41H74N10O11S
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC

CAS Number

184431-56-9

Product Name

POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC

Molecular Formula

C41H74N10O11S

Molecular Weight

0

Poly(m-phenylenevinylene-co-2,5-dioctyloxy-p-phenylenevinylene) is a conjugated polymer notable for its unique optical and electronic properties. This compound is a copolymer formed from two distinct monomers: m-phenylenevinylene and 2,5-dioctyloxy-p-phenylenevinylene. The incorporation of dioctyloxy side chains enhances solubility and processability, making it suitable for various applications in organic electronics, such as light-emitting diodes and solar cells. The polymer exhibits strong luminescence due to its conjugated structure, which facilitates efficient charge transport and exciton generation .

Horner–Emmons condensation and Wittig condensation.

  • Horner–Emmons Condensation: This reaction involves the formation of vinylene bonds through the reaction of phosphonate esters with aldehydes, leading to a predominance of trans-configured vinylene units in the polymer backbone.
  • Wittig Condensation: In this method, aldehydes react with phosphonium ylides to form alkenes. The resulting polymer exhibits different spectral characteristics compared to those synthesized via Horner–Emmons due to variations in the cis/trans ratio of the vinylene bonds .

Both methods yield polymers with distinct optical properties, influenced by the configuration of the vinylene linkages.

The synthesis of poly(m-phenylenevinylene-co-2,5-dioctyloxy-p-phenylenevinylene) can be achieved through several methods:

  • Horner–Emmons Reaction: This method is preferred for its ability to produce polymers with higher trans content.
  • Wittig Reaction: This alternative approach allows for the synthesis of polymers with varying configurations depending on the reaction conditions.
  • Electropolymerization: An advanced technique that enables the deposition of thin films of the polymer on electrodes, enhancing its application in electronic devices .

These methods can be tailored to achieve desired molecular weights and structural properties.

Poly(m-phenylenevinylene-co-2,5-dioctyloxy-p-phenylenevinylene) has a range of applications due to its optoelectronic properties:

  • Organic Light Emitting Diodes (OLEDs): The polymer's luminescent properties make it suitable for use in OLEDs, where it contributes to light emission.
  • Solar Cells: Its ability to transport charges efficiently allows it to be used in organic photovoltaic devices.
  • Sensors: The polymer can be employed in sensors due to its interaction with various analytes, providing fluorescence-based detection methods .

Interaction studies involving poly(m-phenylenevinylene-co-2,5-dioctyloxy-p-phenylenevinylene) focus on its behavior in biological systems and its interactions with other materials:

  • Fluorescence Quenching: The polymer can exhibit changes in fluorescence when interacting with biomolecules or ions, which is useful for sensor applications.
  • Complex Formation: Studies have shown that the polymer can form complexes with DNA and proteins, affecting its emission properties and potential use in bioconjugation .

Several compounds share structural similarities with poly(m-phenylenevinylene-co-2,5-dioctyloxy-p-phenylenevinylene), each exhibiting unique properties:

Compound NameStructureNotable Properties
Poly(phenylenevinylene)Simple phenyl groupsHigh luminescence but lower solubility
Poly(3-hexylthiophene)Thiophene unitsExcellent charge transport; widely used in organic photovoltaics
PolyfluoreneFluorene unitsStrong photoluminescence; used in OLEDs

The uniqueness of poly(m-phenylenevinylene-co-2,5-dioctyloxy-p-phenylenevinylene) lies in its combination of high luminescence and enhanced solubility due to the dioctyloxy side chains, making it particularly suitable for applications requiring both optical performance and processability .

Dates

Modify: 2023-08-15

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